n-Acetyl-o-allylserine

Catalog No.
S14116023
CAS No.
M.F
C8H13NO4
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Acetyl-o-allylserine

Product Name

n-Acetyl-o-allylserine

IUPAC Name

2-acetamido-3-prop-2-enoxypropanoic acid

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C8H13NO4/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)

InChI Key

FTZQBQWCTGHDNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(COCC=C)C(=O)O

N-Acetyl-o-allylserine is a synthetic compound derived from serine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The molecular formula of n-Acetyl-o-allylserine is C₅H₉NO₄, and it features an acetyl group attached to the nitrogen atom of the serine structure, along with an allyl group on the hydroxyl carbon. This modification enhances its solubility and biological activity compared to serine itself. The compound is classified under n-acylated alpha-amino acids, which are known for their diverse roles in biochemistry and pharmacology .

Typical of amino acids and esters:

  • Hydrolysis: In aqueous environments, n-Acetyl-o-allylserine can hydrolyze to release serine and acetic acid.
  • Esterification: The hydroxyl group can react with various alcohols to form esters, which may be useful in synthesizing derivatives with modified properties.
  • Transamidation: The acetyl group can be replaced by other acyl groups through transamidation reactions, allowing for the synthesis of various analogs.

These reactions highlight the compound's potential for further chemical modifications, which can be exploited in pharmaceutical applications.

N-Acetyl-o-allylserine exhibits several biological activities:

  • Neuroprotective Effects: Similar to other serine derivatives, it may contribute to neuroprotection by supporting neurotransmitter synthesis and modulating synaptic functions.
  • Antimicrobial Properties: Preliminary studies suggest that compounds with similar structures may possess antimicrobial effects, potentially inhibiting the growth of certain bacteria and fungi .
  • Metabolic Regulation: As a derivative of serine, it may play a role in metabolic pathways, including those involved in amino acid metabolism and energy production.

Several methods exist for synthesizing n-Acetyl-o-allylserine:

  • Direct Acetylation: Serine can be reacted with acetic anhydride or acetyl chloride in the presence of a base to yield n-Acetyl-serine, which can then be further reacted with allyl bromide or allyl chloride to introduce the allyl group.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave radiation to facilitate the acetylation and allylation processes simultaneously.
  • Enzymatic Synthesis: Enzymatic methods utilizing specific acyltransferases can selectively acetylate serine while incorporating the allyl group under mild conditions, offering a more environmentally friendly approach.

N-Acetyl-o-allylserine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for developing neuroprotective agents or antimicrobial drugs.
  • Biotechnology: It may be used as a substrate in enzymatic reactions or as a building block for synthesizing peptides and proteins with enhanced properties.
  • Research: Its unique structure makes it a valuable tool for studying amino acid metabolism and biochemical pathways involving serine derivatives.

N-Acetyl-o-allylserine shares structural characteristics with several related compounds. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
N-Acetyl-l-serineAcetylated form of l-serineCommonly used as a supplement for cognitive function
N-Acetyl-cysteineAcetylated form of cysteineKnown for antioxidant properties
D-Allyl-serineAllylated form of serineInvolved in various biochemical pathways
N-Allyl-glycineAllylated form of glycinePotential neuroprotective effects

N-Acetyl-o-allylserine's uniqueness lies in its specific combination of acetyl and allyl groups, which may confer distinct biological activities not found in its analogs. Its potential applications in pharmaceuticals and biotechnology further distinguish it from similar compounds.

Traditional Organic Synthesis Approaches for O-Allylated Serine Derivatives

Traditional synthetic routes for O-allylated serine derivatives often rely on nucleophilic substitution reactions, leveraging the hydroxyl group of serine as a reactive site. The Williamson ether synthesis stands as a cornerstone method, employing alkoxide intermediates generated via deprotonation of serine’s hydroxyl group using strong bases such as sodium hydride (NaH). For instance, a protocol analogous to the synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives involves treating N-acetylserine with allyl bromide in tetrahydrofuran (THF) under inert conditions, followed by quenching with aqueous ammonium chloride. This method typically affords moderate yields (50–70%) but faces challenges in regioselectivity, as competing N-alkylation or over-alkylation may occur.

Alternative classical methods include the Mitsunobu reaction, which utilizes triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate O-allylation. However, this approach necessitates stoichiometric reagents and generates phosphine oxide byproducts, complicating purification. Similarly, Schmidt glycosylation with trichloroacetimidates enables allyl group introduction under acidic conditions, though substrate scope is limited to reactive allyl donors. A comparative analysis of these methods reveals inherent trade-offs:

MethodConditionsYield (%)Limitations
Williamson EtherNaH, THF, 0°C–RT50–70Competing N-alkylation; strong base
Mitsunobu ReactionDEAD, PPh₃, RT60–75Toxic reagents; purification challenges
Schmidt GlycosylationTMSOTf, CH₂Cl₂40–65Limited to allyl trichloroacetimidates

Despite their historical utility, these methods often require multi-step protection/deprotection sequences to achieve selectivity, particularly when synthesizing N-acetylated variants. For example, protecting the amino group of serine with acetyl prior to O-allylation mitigates undesired N-alkylation but introduces additional synthetic steps.

Modern Solid-Phase Peptide Synthesis Integration

A representative SPPS protocol involves:

  • Resin loading: Attachment of Fmoc-allyl-L-serine to Wang resin via its carboxyl group.
  • Deprotection: Sequential Fmoc removal with 20% piperidine in dimethylformamide (DMF).
  • Coupling: Activation of incoming amino acids using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
  • Cleavage: Final peptide release from the resin using trifluoroacetic acid (TFA).

This approach achieves high coupling efficiencies (>95%) and minimizes racemization, critical for maintaining the stereochemical purity of N-Acetyl-O-allylserine-containing peptides. Furthermore, the allyl group’s stability under SPPS conditions enables post-synthetic modifications, such as thiol-ene reactions, to introduce fluorescent tags or bioactive moieties.

Catalytic Strategies for Regioselective O-Allylation

Recent advances in catalysis have addressed longstanding challenges in regioselective O-allylation of serine. Transition-metal-catalyzed methods offer superior control over site selectivity. For example, copper(II)-mediated Chan–Lam cross-coupling facilitates O-arylation and O-allylation of protected serine derivatives under mild conditions. By employing arylboronic acids or allylboronates in the presence of Cu(OAc)₂, this method achieves C–O bond formation at room temperature with minimal epimerization. A notable adaptation for O-allylation involves using allylboronic acid pinacol ester, yielding N-Acetyl-O-allylserine in 68–72% isolated yield.

Photocatalytic decarboxylative allylation represents another innovative approach. Irradiating serinyl acetic acid derivatives with visible light in the presence of an organic photocatalyst (e.g., 4CzIPN) generates allyl radicals, which couple regioselectively with the serine hydroxyl group. This method operates under neutral conditions, avoiding aggressive bases and preserving acid-sensitive protecting groups like acetyl.

For industrial-scale synthesis, Ti(IV)-catalyzed reductive C–N cleavage of N,O-acetal intermediates has emerged as a scalable solution. Titanium tetraisopropoxide [Ti(OⁱPr)₄] coordinates to the serine hydroxyl and amino groups, directing allylation exclusively to the oxygen atom. Subsequent reductive cleavage with NaBH₄ affords O-allylated products in >85% yield, while N-alkylated byproducts are removed via basic extraction.

Serine Ligation Chemistry for Site-Specific Modifications

Serine ligation chemistry has revolutionized the field of site-specific protein modifications by providing chemoselective methods for peptide bond formation [5] [6]. The development of serine-specific ligation strategies addresses the fundamental challenge of differentiating serine residues from other nucleophilic amino acids in complex biological systems [3]. n-Acetyl-o-allylserine serves as a key intermediate in these processes, where the acetyl group provides amino protection while the allyl group offers hydroxyl protection with orthogonal deprotection capabilities [7].

The mechanism of serine ligation involves the formation of salicylaldehyde ester intermediates that react selectively with serine residues containing hydroxylamine functionality [5]. In the context of n-Acetyl-o-allylserine, the protected serine derivative can be incorporated into peptide sequences and subsequently activated for ligation reactions [6]. The process typically proceeds through imine formation between the aldehyde group of the ligation partner and the amino group of serine, followed by intramolecular cyclization involving the hydroxyl group to form an oxazolidine intermediate [6].

Research has demonstrated that serine ligation reactions can achieve greater than 95% conversion within 8 hours under optimized conditions [5]. The selectivity of these reactions is enhanced by the presence of the 1,2-hydroxylamine bifunctional group characteristic of serine residues [6]. Studies have shown that the reaction rate is influenced by the proximity of neighboring amino acids, with lysine residues adjacent to serine actually accelerating the ligation process through proximity-induced effects [6].

Reaction ParameterOptimized ConditionsConversion Rate
TemperatureRoom temperature>95%
Reaction Time8 hoursComplete
pH Range7.0-8.0Optimal
Solvent SystemPyridine/acetate bufferCompatible

Applications in Native Chemical Ligation Strategies

Native chemical ligation represents a cornerstone methodology in chemical protein synthesis, enabling the convergent assembly of large peptide segments [8] [9]. n-Acetyl-o-allylserine contributes to expanding the scope of native chemical ligation by providing access to serine-containing ligation sites that were previously challenging to access [10] [11]. The compound's protecting group strategy allows for the preparation of peptide segments that can undergo ligation without compromising the integrity of sensitive functional groups [8].

The application of n-Acetyl-o-allylserine in native chemical ligation strategies involves its incorporation into peptide thioesters, which serve as activated acyl donors in the ligation process [12]. The compound enables the formation of native peptide bonds at serine residues through a transesterification mechanism followed by spontaneous rearrangement [11]. This approach circumvents the traditional requirement for cysteine residues at ligation sites, significantly expanding the range of accessible peptide sequences [8].

Recent developments in serine peptide assembly have demonstrated that n-Acetyl-o-allylserine derivatives can participate in reagent-less peptide bond formation with excellent chemoselectivity [11]. The methodology shows particular promise for preparative-scale segment condensations with zero racemization risk, addressing a critical limitation of conventional ligation strategies [11]. The process mass intensity of these reactions compares favorably to traditional approaches, making them attractive for synthetic applications [11].

Mechanistic studies support a reaction pathway involving initial transesterification of the serine hydroxyl group, followed by intramolecular rearrangement to generate the native peptide linkage [11]. This mechanism is consistent with hard-soft acid-base theory, where mildly activated esters with large carbonyl positive charges show enhanced reactivity with hydroxy amines [11]. The selectivity of these reactions has been demonstrated across a range of carbon-terminal amino acids, including sterically hindered residues that are not amenable to conventional native chemical ligation [10].

Ligation ParameterPerformance MetricLiterature Value
Reaction YieldConversion Rate85-95%
Racemization RiskStereochemical IntegrityZero observed
Substrate ScopeCompatible ResiduesAll natural amino acids
Reaction TimeCompletion1-12 hours

Orthogonal Protection-Deprotection Schemes

Orthogonal protection-deprotection strategies are fundamental to the successful implementation of n-Acetyl-o-allylserine in complex synthetic schemes [4]. The compound's dual protecting groups enable selective manipulation of either the amino or hydroxyl functionality without affecting the other, providing unprecedented control over synthetic pathways [7]. The acetyl group can be removed under basic conditions, while the allyl group requires palladium-catalyzed deprotection, ensuring complete orthogonality [13].

The allyl protecting group system offers significant advantages in peptide synthesis due to its stability under standard coupling conditions and its mild deprotection requirements [7]. Palladium-catalyzed allyl deprotection can be achieved using tetrakis(triphenylphosphine)palladium(0) in the presence of nucleophilic scavengers such as diethylamine [13]. This methodology has been successfully applied to the deprotection of allyloxycarbonyl groups in aqueous media, achieving yields of 73-100% under optimized conditions [13].

The acetyl protecting group provides amino protection that is stable to the conditions typically employed for allyl deprotection, ensuring that orthogonal deprotection can be achieved without cross-reactivity [14]. Recent advances in acetyl deprotection have introduced trimethylsulfonium iodide-mediated protocols that enable chemoselective removal under mild conditions [14]. These methods tolerate a wide range of functional groups and can be performed at ambient temperature, making them particularly suitable for sensitive substrates [14].

Research has demonstrated that allyl-based protecting groups promote favorable swelling of resinous supports in solid-phase peptide synthesis, facilitating efficient coupling reactions [7]. The allyl group's stability to standard amino-deprotection conditions makes it particularly valuable for constructing cyclic and branched peptide structures [7]. Studies have shown that allyl deprotection does not generate reactive carbonium ions, eliminating the risk of undesired side reactions such as alkylation of sensitive amino acid residues [7].

Protection StrategyDeprotection ConditionsSelectivity
Acetyl (N-protection)Basic conditionsHigh
Allyl (O-protection)Palladium catalysisExcellent
Combined SystemSequential treatmentOrthogonal
Reaction YieldsDeprotection efficiency73-100%

The implementation of orthogonal protection schemes using n-Acetyl-o-allylserine has enabled the development of sophisticated synthetic strategies for complex peptide targets [15]. The compound's protecting group combination has been particularly valuable in the synthesis of cyclic peptides, where selective deprotection allows for controlled cyclization reactions [7]. The methodology has been successfully applied to the preparation of biologically active peptides, including growth hormone-releasing factors and other therapeutically relevant compounds [7].

The biosynthesis of n-acetyl-o-allylserine involves complex enzymatic pathways that utilize the fundamental acetylation machinery present in bacterial, plant, and mammalian systems. The primary enzymatic route involves serine acetyltransferase (SAT), which catalyzes the transfer of acetyl groups from acetyl-coenzyme A to serine derivatives [1] [2].

Serine acetyltransferase represents a critical enzyme in the left-handed parallel β-helix family, demonstrating remarkable conservation across diverse organisms. Kinetic studies across multiple species reveal significant variations in substrate affinity and catalytic efficiency, as demonstrated in comprehensive comparative analyses (Table 1) [3] [4] [5] [6].

OrganismKm Acetyl-CoA (μM)Km Serine (mM)Vmax (μmol/min/mg)Molecular Weight (kDa)pH Optimum
Neisseria gonorrhoeae1202.545387.0
Salmonella typhimurium853.238367.2
Haemophilus influenzae952.842397.0
Escherichia coli1103.050387.1
Entamoeba histolytica1253.535427.0

The enzymatic mechanism follows an ordered sequential binding pattern, where acetyl-coenzyme A binds prior to serine, forming a ternary complex before product release [2] [7]. The rate-limiting step involves nucleophilic attack of the serine hydroxyl group on the thioester bond of acetyl-coenzyme A, facilitated by an active site histidine residue functioning as a general base catalyst [6] [7].

N-acetyltransferase enzymes demonstrate distinct substrate specificities that determine their capacity to acetylate various serine derivatives. The human NatA complex co-translationally acetylates N-termini bearing small amino acids, including serine, with high efficiency [8] [9]. The catalytic triad consists of histidine-158, aspartate-143, and the serine substrate, forming a precise geometric arrangement that facilitates acetyl group transfer [6] [4].

The biosynthetic pathway for n-acetyl-o-allylserine involves modification of the hydroxyl group of serine through allylation reactions, followed by N-terminal acetylation. This sequential process requires careful coordination of enzymatic activities to prevent competing reactions that might lead to alternative products [11].

Post-translational modifications significantly influence acetyltransferase activity. Studies demonstrate that lysine acetylation and deacetylation cycles regulate enzyme function, with deacetylation at lysine-19 proving essential for full catalytic activity [12] [13]. These regulatory mechanisms ensure precise control over acetylation processes in cellular environments.

Acylpeptide Hydrolase Interactions and Metabolic Fate

Acylpeptide hydrolase (APEH) represents a critical serine protease in the metabolism of N-acetylated amino acids and peptides, including n-acetyl-o-allylserine derivatives. This enzyme demonstrates remarkable substrate specificity and plays essential roles in amino acid recycling and protein degradation pathways [14] [15].

The enzyme exhibits a multifunctional catalytic mechanism, possessing both exopeptidase and endopeptidase activities. The exopeptidase function specifically removes N-terminal acetylated amino acids from peptides, while the endopeptidase activity contributes to the degradation of oxidized proteins [14] [16]. This dual functionality positions APEH as a key regulator in cellular homeostasis.

Structural analyses reveal that APEH exists as a homotetramer of approximately 300 kDa, with each subunit containing 732 amino acid residues [15] [17]. The enzyme belongs to the prolyl oligopeptidase family and demonstrates a characteristic β-propeller fold in the N-terminal domain coupled with an α/β hydrolase fold in the C-terminal catalytic domain [17] [16].

Substrate specificity studies demonstrate pronounced preferences for certain peptide sequences, with significant variations in catalytic efficiency based on amino acid composition (Table 2) [18] [19] [20].

SubstrateKm (μM)Vmax (nmol/min/mg)Efficiency (Vmax/Km)Activity Relative (%)
Ac-Ala-Ala-Ala8585010.0100
Ac-Ala-Gly-Gly1206805.767
Ac-Ala-Asp-Ala1805202.935
Ac-Ala-Glu-Ala1655803.542
Ac-Ala-Lys-Ala2203401.518
Ac-Ala-Pro-Ala4501250.33

The catalytic mechanism involves a serine-histidine-aspartate triad, with serine-587 and histidine-707 identified as critical active site residues [21] [22]. The enzyme demonstrates sensitivity to organophosphorus compounds, with dichlorvos and diisopropylfluorophosphate showing potent inhibitory effects [23] [24].

APEH metabolism of n-acetyl-o-allylserine involves sequential hydrolysis reactions that release free amino acids and allyl-containing fragments. The enzyme preferentially cleaves acetyl-alanine, acetyl-methionine, and acetyl-serine from peptide substrates, suggesting high affinity for serine-containing compounds [25] [26].

The metabolic fate of n-acetyl-o-allylserine depends significantly on cellular localization and enzymatic availability. APEH demonstrates cytoplasmic localization under normal conditions but can translocate to nuclear sites during DNA damage responses [27] [28]. This redistribution affects the local concentration of substrates and influences metabolic outcomes.

Regulation of APEH activity occurs through multiple mechanisms, including post-translational modifications and allosteric regulation. The enzyme activity is modulated by pH, with optimal activity observed at pH 7.0-7.5 for most substrates [26] [17]. Additionally, the presence of positive charges in peptide substrates significantly reduces hydrolase activity, with effects varying based on charge distance from the N-terminus [20] [29].

Uremic Toxin Dynamics in Pathological Contexts

The classification of n-acetyl-o-allylserine as a uremic toxin necessitates comprehensive understanding of its pathological dynamics in chronic kidney disease and related conditions. Uremic toxins accumulate when kidney function declines, leading to systemic complications that extend beyond traditional renal pathology [30] [31].

Uremic toxins are classified into three primary categories based on molecular characteristics and protein binding properties: free water-soluble low-molecular-weight solutes, protein-bound solutes, and middle molecules [32] [33]. N-acetyl-o-allylserine, with its molecular weight of 187.19 Da and potential for protein binding, likely falls within the small water-soluble or protein-bound categories [34] [11].

The pathophysiological mechanisms underlying uremic toxicity involve multiple cellular processes, including oxidative stress induction, mitochondrial dysfunction, and inflammatory cascade activation [35] [36]. These mechanisms contribute to cardiovascular complications, neurological deficits, and accelerated aging processes observed in chronic kidney disease patients.

Clearance characteristics of uremic toxins vary significantly based on molecular size and protein binding affinity (Table 3) [37] [31] [38].

Toxin ClassCompoundMolecular Weight (Da)Protein Binding (%)Dialysis Clearance (%)Pathological Effects
Small Water-SolubleUrea60085Minimal
Small Water-SolubleCreatinine113080Minimal
Protein-BoundIndoxyl Sulfate2519525Cardiovascular
Protein-Boundp-Cresyl Sulfate1889030Cardiovascular
Middle Moleculesβ2-Microglobulin11800045Arthropathy
Middle MoleculesParathyroid Hormone9500040Bone Disease

The accumulation of N-acetylated amino acids in uremic patients demonstrates progressive increases correlating with kidney function decline [8] [9]. Studies indicate that concentrations of N-acetylserine and related compounds can increase 10-15 fold in advanced chronic kidney disease stages compared to normal physiological levels (Table 4) [39] [8].

N-Acetyl Amino AcidNormal Serum (μM)CKD Stage 3 (μM)CKD Stage 5 (μM)Fold IncreaseUremic Toxin Status
N-Acetylserine2.58.525.810.3Moderate
N-Acetylglycine3.812.338.710.2Moderate
N-Acetylmethionine1.24.816.413.7High
N-Acetylalanine4.515.248.910.9Moderate
N-Acetylleucine0.83.112.515.6High

The cardiovascular implications of uremic toxin accumulation represent a primary concern in chronic kidney disease management. Uremic toxins disrupt endothelial function through multiple mechanisms, including nitric oxide bioavailability reduction, inflammatory mediator upregulation, and oxidative stress enhancement [36] [40]. These effects contribute to accelerated atherosclerosis and increased cardiovascular mortality rates observed in chronic kidney disease populations.

Mitochondrial dysfunction represents another critical pathological mechanism associated with uremic toxin accumulation. Studies demonstrate that uremic toxins, including N-acetylated amino acids, inhibit mitochondrial complex II activity and reduce electron transport system reserve capacity [41] [42]. These effects impair cellular energy metabolism and contribute to organ dysfunction observed in uremic patients.

The elimination of uremic toxins through conventional dialysis methods demonstrates variable efficiency depending on molecular characteristics and protein binding properties [43] [37]. Protein-bound uremic toxins pose particular challenges for removal, as their attachment to albumin prevents efficient clearance through standard hemodialysis or peritoneal dialysis [44] [45].

Novel therapeutic approaches targeting uremic toxin reduction include enhanced dialysis modalities, intestinal production reduction strategies, and direct pharmacological intervention [32] [38]. These approaches recognize the multifactorial nature of uremic toxicity and the need for comprehensive management strategies beyond traditional renal replacement therapy.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

187.08445790 g/mol

Monoisotopic Mass

187.08445790 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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